![molecular formula C35H40O8 B1508060 [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate](/img/structure/B1508060.png)
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate is a complex organic compound known for its versatile applications in various fields. This compound is characterized by its unique structure, which includes both acryloyloxy and hexyloxy functional groups, making it a valuable intermediate in the synthesis of advanced materials and chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate typically involves multiple steps, starting from readily available precursors. One common route includes the esterification of 4-[6-(hydroxyhexyloxy)]benzoic acid with acryloyl chloride in the presence of a base such as pyridine. This reaction is followed by the esterification of the resulting intermediate with 4-(hexyloxy)benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breaking down into its constituent acids and alcohols.
Polymerization: The acryloyloxy group can undergo radical polymerization to form crosslinked polymers.
Common Reagents and Conditions
Esterification: Acryloyl chloride, pyridine, DCC, DMAP.
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products
Hydrolysis: 4-[6-(Hydroxyhexyloxy)]benzoic acid and 4-(hexyloxy)benzoic acid.
Aplicaciones Científicas De Investigación
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate has been extensively used in scientific research due to its various applications:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the development of biocompatible materials and drug delivery systems.
Medicine: As an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism of action of [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate varies depending on its application. In photolithography, for example, the compound is exposed to UV light, causing the acryloyloxy group to undergo a photoreaction, resulting in the formation of a crosslinked polymer. This crosslinking enhances the material’s stability and durability.
Comparación Con Compuestos Similares
Similar Compounds
4-[6-(Acryloyloxy)hexyloxy]benzoic acid: Shares the acryloyloxy functional group but lacks the hexyloxybenzoyloxy ester.
4-(Hexyloxy)benzoic acid: Contains the hexyloxy group but lacks the acryloyloxy functionality.
4-[6-(Hydroxyhexyloxy)]benzoic acid: Precursor in the synthesis of the target compound.
Uniqueness
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo polymerization and form stable crosslinked structures makes it particularly valuable in advanced material synthesis .
Propiedades
Fórmula molecular |
C35H40O8 |
|---|---|
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C35H40O8/c1-3-5-6-9-24-39-29-16-12-27(13-17-29)34(37)42-31-20-22-32(23-21-31)43-35(38)28-14-18-30(19-15-28)40-25-10-7-8-11-26-41-33(36)4-2/h4,12-23H,2-3,5-11,24-26H2,1H3 |
Clave InChI |
XTLCVRBLWJMTLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


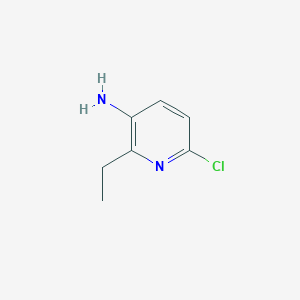


![Phosphoric acid,mono-1-naphthalenyl mono[4-(phenylazo)phenyl] ester (9CI)](/img/structure/B1507987.png)

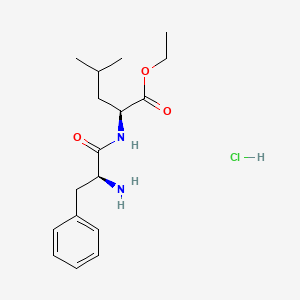
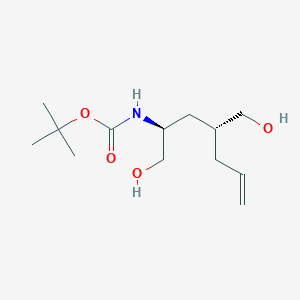
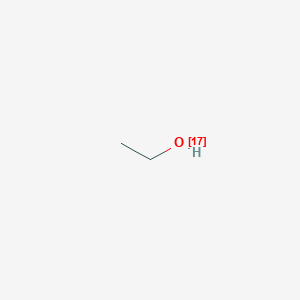
![5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene](/img/structure/B1508011.png)
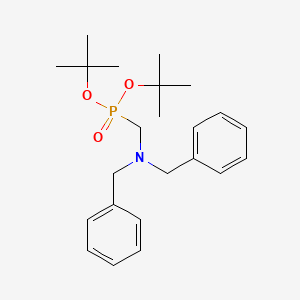
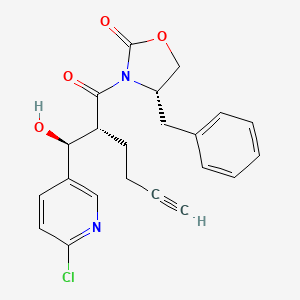
![Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1508024.png)
![10-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE](/img/structure/B1508034.png)
![Tert-butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1508036.png)
